2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazole
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Overview
Description
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole undergoes various types of chemical reactions, including:
Suzuki Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Biaryl Compounds: Formed from Suzuki coupling reactions.
Phenols: Resulting from the oxidation of the boronic ester group.
Functionalized Oxazoles: From electrophilic substitution reactions.
Scientific Research Applications
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole has a wide range of applications in scientific research:
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism by which 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic ester group facilitates cross-coupling reactions, while the oxazole ring can engage in electrophilic substitution. These reactions enable the compound to act as a versatile intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Phenylboronic Acid Pinacol Ester
Uniqueness
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is unique due to the presence of both a boronic ester group and an oxazole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C15H18BNO3 |
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Molecular Weight |
271.12 g/mol |
IUPAC Name |
2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-6-5-7-11(12)13-17-9-10-18-13/h5-10H,1-4H3 |
InChI Key |
YYSPLZXOGLDEMX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=NC=CO3 |
Origin of Product |
United States |
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